[1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl](thiomorpholin-4-yl)methanone
Overview
Description
1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ylmethanone: is a nitrogen-containing heterocyclic compound
Preparation Methods
The synthesis of 1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ylmethanone involves multiple steps, typically starting with the preparation of the quinoxaline and piperidine intermediates. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ylmethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ylmethanone exerts its effects involves its interaction with specific molecular targets. For instance, as an HER2 inhibitor, it binds to the HER2 receptor, blocking its activity and thereby inhibiting the growth of cancer cells. The pathways involved include the inhibition of signal transduction processes that are crucial for cell proliferation .
Comparison with Similar Compounds
When compared to other similar compounds, 1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ylmethanone stands out due to its unique structure and specific inhibitory effects on HER2. Similar compounds include other quinoxaline derivatives and piperidine-based molecules, which may have different targets and mechanisms of action .
Properties
IUPAC Name |
[1-(3-ethoxyquinoxalin-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-2-26-19-18(21-16-7-3-4-8-17(16)22-19)24-9-5-6-15(14-24)20(25)23-10-12-27-13-11-23/h3-4,7-8,15H,2,5-6,9-14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVNVQMKAIXELO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)N4CCSCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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